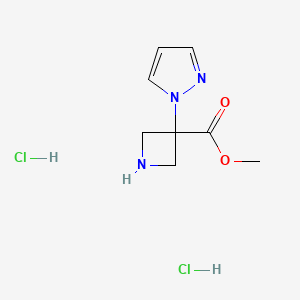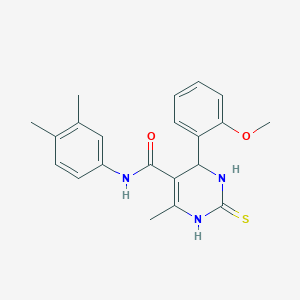
Methyl 3-pyrazol-1-ylazetidine-3-carboxylate;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-pyrazol-1-ylazetidine-3-carboxylate;dihydrochloride” is a complex organic compound that likely contains a pyrazole ring and an azetidine ring. Pyrazoles are five-membered aromatic rings with two nitrogen atoms, and azetidines are four-membered rings with one nitrogen atom .
Synthesis Analysis
The synthesis of pyrazole-based compounds often involves multicomponent approaches, dipolar cycloadditions, or cyclocondensation of hydrazine with a carbonyl system . Azetidine derivatives can be synthesized through various methods, including cyclization reactions .
Chemical Reactions Analysis
The chemical reactions involving pyrazole and azetidine derivatives can be quite diverse, depending on the functional groups attached to these rings. Pyrazole compounds, for example, have been used as ligands in the formation of metal complexes .
Wirkmechanismus
The mechanism of action of Methyl 3-pyrazol-1-ylazetidine-3-carboxylate;dihydrochloride is not fully understood. However, studies have shown that it acts by inhibiting the activity of certain enzymes and proteins involved in various biological processes. This compound has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce the proliferation of cancer cells, and inhibit the growth of bacteria. This compound has also been found to have a neuroprotective effect.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Methyl 3-pyrazol-1-ylazetidine-3-carboxylate;dihydrochloride in lab experiments include its potential applications in various scientific research areas, its anti-inflammatory, anti-cancer, and anti-bacterial properties, and its neuroprotective effect. However, the limitations of using this compound include its limited availability and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of Methyl 3-pyrazol-1-ylazetidine-3-carboxylate;dihydrochloride. These include further studies to understand its mechanism of action, the development of new drugs based on this compound, and the exploration of its potential applications in other scientific research areas. Additionally, studies could focus on the optimization of the synthesis method to increase the yield and purity of the compound.
Synthesemethoden
The synthesis of Methyl 3-pyrazol-1-ylazetidine-3-carboxylate;dihydrochloride involves the reaction of 3-pyrazolylamine with methyl 3-bromoazetidine-3-carboxylate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 3-pyrazol-1-ylazetidine-3-carboxylate;dihydrochloride has shown potential applications in several scientific research areas. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been used in the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
methyl 3-pyrazol-1-ylazetidine-3-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.2ClH/c1-13-7(12)8(5-9-6-8)11-4-2-3-10-11;;/h2-4,9H,5-6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJVXAULUNXYLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CNC1)N2C=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]thiazol-2-yl(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2791464.png)
![(3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B2791466.png)
![3-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2791468.png)
![N,N-diethyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]propanamide](/img/structure/B2791469.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2791472.png)
![1-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-phenethylurea](/img/structure/B2791474.png)
![(2E)-3-{5-bromo-2-[(ethoxycarbonyl)ethoxy]phenyl}prop-2-enoic acid](/img/structure/B2791476.png)
![1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one](/img/structure/B2791477.png)



![2-Phenoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2791486.png)
![3-[(2,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)